Ethyl 4-(2,2,2-trifluoroacetyl)benzoate chemical properties
Ethyl 4-(2,2,2-trifluoroacetyl)benzoate chemical properties
An In-Depth Technical Guide to Ethyl 4-(2,2,2-trifluoroacetyl)benzoate: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, fluorinated compounds have established themselves as indispensable tools for modulating the biological and physical properties of molecules. The strategic incorporation of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these, Ethyl 4-(2,2,2-trifluoroacetyl)benzoate stands out as a particularly valuable aromatic building block. This molecule uniquely combines a para-substituted benzene ring with two powerful functional groups: an ethyl ester and a trifluoroacetyl moiety. The latter, a trifluoromethyl ketone (TFMK), is a well-regarded pharmacophore known to act as a transition-state mimic for enzymatic hydrolysis and as an effective metal chelator in enzyme inhibitors.[2]
This technical guide provides a comprehensive overview of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, explore logical synthesis strategies, detail its reactivity, and discuss its applications, grounding all technical claims in authoritative references.
PART 1: Physicochemical and Structural Characteristics
Chemical Identity
A clear identification is paramount for sourcing and regulatory purposes. The key identifiers for Ethyl 4-(2,2,2-trifluoroacetyl)benzoate are summarized below.
| Parameter | Value | Reference |
| CAS Number | 898787-14-9 | [3] |
| Molecular Formula | C₁₁H₉F₃O₃ | [3] |
| Molecular Weight | 246.18 g/mol | [3] |
| IUPAC Name | Ethyl 4-(2,2,2-trifluoroacetyl)benzoate | [3] |
| Synonyms | 4'-Carboethoxy-2,2,2-trifluoroacetophenone, Ethyl 4-(trifluoroacetyl)benzoate | [3] |
Structural Analysis & Spectroscopic Profile
The structure of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is defined by a 1,4-disubstituted benzene ring. This arrangement places the electron-withdrawing trifluoroacetyl group and the ethyl ester group in a para relationship, influencing the electronic distribution across the aromatic system and defining the molecule's reactivity.
Caption: Chemical structure of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.
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¹H NMR: The spectrum is expected to show a characteristic AA'BB' system for the para-substituted aromatic protons, appearing as two doublets between δ 7.5-8.5 ppm. The ethyl ester will produce a quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).[4][6]
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¹³C NMR: Aromatic carbons would appear in the δ 125-140 ppm region. The ester carbonyl carbon is expected around δ 165 ppm, while the highly deshielded ketone carbonyl will be further downfield, likely >δ 180 ppm, influenced by the CF₃ group. The CF₃ carbon would appear as a quartet due to C-F coupling.
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¹⁹F NMR: A single sharp peak is expected, as all three fluorine atoms are chemically equivalent.
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Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the C=O stretches will be prominent. The ester carbonyl stretch is expected around 1720 cm⁻¹, while the ketone carbonyl, being conjugated and influenced by the electron-withdrawing CF₃ group, will likely appear at a slightly higher frequency, around 1700-1730 cm⁻¹.
PART 2: Chemical Synthesis and Reactivity
Synthesis Strategies
The construction of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate can be approached through several established synthetic methodologies. The most logical and industrially scalable approach is the Friedel-Crafts acylation of a readily available starting material.
Primary Route: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution is the most direct method. The reaction involves treating ethyl benzoate with a potent trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a catalyst.[7] While traditional Lewis acids like AlCl₃ are effective, cleaner and more recyclable catalysts like phosphoric acid or various metal triflates are increasingly preferred to minimize waste and harsh reaction conditions.[8][9] The ethyl ester group is a deactivating group, but it directs electrophilic substitution to the meta position. However, the trifluoroacetyl group is strongly deactivating, so forcing conditions may be necessary. An alternative Friedel-Crafts approach would start from a different precursor to ensure the desired para regiochemistry.
Caption: Proposed synthesis via Friedel-Crafts acylation.
Alternative Route: Nucleophilic Trifluoromethylation
An alternative strategy involves the nucleophilic addition of a trifluoromethyl anion equivalent to a suitable ester precursor.[10] This method, often employing reagents like fluoroform (HCF₃) with a strong base or (trifluoromethyl)trimethylsilane (TMSCF₃), converts an ester into a trifluoromethyl ketone.[2][11] This would require a starting material like diethyl terephthalate, where one ester group is selectively converted. This route is generally more complex and may present selectivity challenges compared to the direct acylation approach.
Key Reactivity Profile
The chemical behavior of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is dominated by its two key functional groups.
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Reactivity at the Trifluoroacetyl Group: The strong electron-withdrawing nature of the three fluorine atoms makes the adjacent carbonyl carbon highly electrophilic.[3] This site is exceptionally susceptible to attack by nucleophiles. For instance, it can be readily reduced by agents like sodium borohydride to form a trifluoromethyl alcohol, a valuable chiral intermediate. The ketone can also form stable hydrates in the presence of water, a characteristic feature of TFMKs that contributes to their mechanism of enzyme inhibition.[2]
-
Reactivity at the Ethyl Ester Group: The ester functionality can undergo a range of standard transformations.[3] It can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-(2,2,2-trifluoroacetyl)benzoic acid. Strong reducing agents like lithium aluminum hydride would reduce the ester to a primary alcohol, likely reducing the ketone as well.
Caption: Key reactivity pathways of the title compound.
PART 3: Applications in Research and Development
The unique structural features of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate make it a highly strategic intermediate in pharmaceutical and agrochemical research.
Synthetic Intermediate
As a bifunctional molecule, it serves as a versatile scaffold. The ester can be converted to an amide, hydrazide, or other functionalities, while the ketone provides a handle for building complexity, such as forming heterocycles or introducing new stereocenters.
Medicinal Chemistry Applications
The primary value of this compound lies in the TFMK moiety.
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Enzyme Inhibition: TFMKs are potent inhibitors of various hydrolases, such as proteases and esterases. The electrophilic ketone readily forms a stable, tetrahedral hemiacetal or hemiketal with active site residues (e.g., serine or cysteine), mimicking the transition state of substrate hydrolysis and effectively blocking enzyme activity.[2][11] This makes the scaffold highly attractive for developing inhibitors for a wide range of therapeutic targets.
-
Modulation of Pharmacokinetics: The incorporation of the trifluoromethyl group is a proven strategy to enhance a drug candidate's metabolic stability by blocking potential sites of oxidative metabolism.[1] It also tends to increase lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Bioisosteric Replacement: The hydrated TFMK group can act as a non-hydrolyzable bioisostere of a carboxylic acid or amide, engaging in similar hydrogen bonding interactions with a target receptor but with improved chemical stability.[12]
PART 4: Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of the title compound, grounded in established principles of Friedel-Crafts acylation.[8][13]
Synthesis of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate via Friedel-Crafts Acylation
-
Objective: To synthesize Ethyl 4-(2,2,2-trifluoroacetyl)benzoate from ethyl benzoate and trifluoroacetic anhydride.
-
Materials:
-
Ethyl benzoate (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (2.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.2 eq). Cool the resulting slurry to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add trifluoroacetic anhydride (2.0 eq) to the slurry via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C. Following this, add ethyl benzoate (1.0 eq) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously for 20 minutes until all solids have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
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PART 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is not widely available, its hazards can be inferred from structurally related compounds like ethyl 4-(trifluoromethyl)benzoate.[14][15]
-
General Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system.[15] Ingestion may be harmful.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper chemical waste disposal.
Conclusion
Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is a high-value synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a reactive trifluoromethyl ketone and a modifiable ethyl ester group on a stable aromatic platform provides chemists with a versatile tool for creating novel molecules with enhanced biological activity and optimized pharmacokinetic profiles. Understanding its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in the research laboratory.
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Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]
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